molecular formula C17H25N B14407157 N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine CAS No. 82845-39-4

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine

Katalognummer: B14407157
CAS-Nummer: 82845-39-4
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: WLXNXBJFLLQZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This specific compound features a cyclohexane ring, a phenyl group, and an ethyl group attached to the nitrogen atom, making it a tertiary amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to reductive amination with N-ethyl-N-prop-2-enylamine under hydrogenation conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-ethyl-1-phenylcyclohexan-1-amine
  • N-propyl-1-phenylcyclohexan-1-amine
  • N-ethyl-1-phenyl-N-methylcyclohexan-1-amine

Uniqueness

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of both an ethyl and a prop-2-enyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

82845-39-4

Molekularformel

C17H25N

Molekulargewicht

243.4 g/mol

IUPAC-Name

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine

InChI

InChI=1S/C17H25N/c1-3-15-18(4-2)17(13-9-6-10-14-17)16-11-7-5-8-12-16/h3,5,7-8,11-12H,1,4,6,9-10,13-15H2,2H3

InChI-Schlüssel

WLXNXBJFLLQZLF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC=C)C1(CCCCC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.